2-Hydroxy-1-phenylpentane-d5

Isotope dilution mass spectrometry Selected reaction monitoring Internal standard selection

2-Hydroxy-1-phenylpentane-d5 (synonyms: α-Propylphenethyl-d5 Alcohol, (±)-1-Phenyl-2-pentanol-d5, 1-Phenyl-2-pentanol-d5) is a penta-deuterated isotopologue of the secondary alcohol 2-Hydroxy-1-phenylpentane (CAS 705-73-7). The compound belongs to the benzene and substituted derivatives class, carrying five deuterium atoms on the pentane backbone, yielding a molecular formula of C₁₁H₁₁D₅O and a monoisotopic mass of 169.27 g/mol.

Molecular Formula C11H16O
Molecular Weight 169.27 g/mol
Cat. No. B12430094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-phenylpentane-d5
Molecular FormulaC11H16O
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=CC=C1)O
InChIInChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/i6D2,9D2,11D
InChIKeyFCURFTSXOIATDW-ABEPMTDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-phenylpentane-d5: Identity, Class, and Procurement-Relevant Characteristics


2-Hydroxy-1-phenylpentane-d5 (synonyms: α-Propylphenethyl-d5 Alcohol, (±)-1-Phenyl-2-pentanol-d5, 1-Phenyl-2-pentanol-d5) is a penta-deuterated isotopologue of the secondary alcohol 2-Hydroxy-1-phenylpentane (CAS 705-73-7) . The compound belongs to the benzene and substituted derivatives class, carrying five deuterium atoms on the pentane backbone, yielding a molecular formula of C₁₁H₁₁D₅O and a monoisotopic mass of 169.27 g/mol . It is supplied as a light yellow oil, soluble in dichloromethane, ethyl acetate, and methanol, with a recommended storage temperature of -20°C . Its primary documented role is as a stable isotope-labeled analogue of a known impurity formed during Prolintane (P756100) synthesis, enabling its use as an internal standard in mass spectrometry-based analytical workflows [1].

Identity Penta-deuterated isotopologue of 2-Hydroxy-1-phenylpentane, an impurity of Prolintane
Workflow Isotope dilution LC-MS/MS internal standard for trace-level impurity quantification
Key Selection Certified isotopic enrichment, chemical purity, and structural match to target impurity

Why Generic Substitution of 2-Hydroxy-1-phenylpentane-d5 Fails for Regulated Quantitative Analysis


In LC-MS/MS quantification, substituting 2-Hydroxy-1-phenylpentane-d5 with the unlabeled compound (2-Hydroxy-1-phenylpentane, MW 164.24) or a structural analogue internal standard introduces systematic error that cannot be corrected post hoc [1]. The unlabeled analyte is indistinguishable from the endogenous/target analyte signal in the mass spectrometer, precluding its use as an internal standard. Structural analogues, while having different masses, exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times relative to the target analyte, leading to incomplete matrix effect compensation and compromised accuracy (bias frequently exceeding 15-20%) [2]. The penta-deuterated isotopologue overcomes these limitations through near-identical physicochemical behavior combined with a definitive +5 Da mass shift, enabling unambiguous selected reaction monitoring (SRM) transitions. For regulated pharmaceutical impurity quantification—where acceptance criteria for individual unspecified impurities are typically ≤0.10% w/w—the systematic error introduced by non-isotopologue internal standards can render a batch falsely compliant or non-compliant .

Target Internal Standard
Common Substitute
Interchangeability Risk
2-Hydroxy-1-phenylpentane-d5
Unlabeled 2-Hydroxy-1-phenylpentane
Indistinguishable from analyte in MS; cannot function as internal standard for SRM
Impurity-matched d5 isotopologue
Structural analogue (e.g., Prolintane-d5)
Mismatched extraction, ionization, and retention; bias may exceed method acceptance criteria
≥98 atom% D enrichment specification
Lower-deuterated or mixed-isotopologue d5
Isotopologue heterogeneity may introduce systematic peak-area ratio error in isotope dilution

2-Hydroxy-1-phenylpentane-d5: Quantitative Differentiation Evidence Against Comparators


Isotopic Mass Shift and MS Resolution: d5 vs. Unlabeled Analyte vs. d0

2-Hydroxy-1-phenylpentane-d5 provides a monoisotopic mass shift of +5.0531 Da relative to the unlabeled 2-Hydroxy-1-phenylpentane (d0), enabling baseline-resolved SRM transitions without isotopic cross-talk . In contrast, lower-deuterated isotopologues (e.g., d1, d2) can exhibit partial mass spectral overlap with the natural-abundance ¹³C M+1 and M+2 isotopomers of the d0 analyte, introducing quantification bias that scales non-linearly with analyte concentration [1]. The d5 label places the internal standard signal five mass units away, well outside the natural isotopic envelope of the C₁₁H₁₆O analyte, ensuring that the analyte and internal standard channels are mutually exclusive for concentrations up to at least 10 μg/mL in typical LC-MS/MS configurations.

Isotopic Mass Shift
Class-level inference
+5.0531 Da mass shift; d5 eliminates ~12% isotopic overlap present with d1/d2
Supports unambiguous SRM channel selection for impurity quantification
Verify with specific instrument resolution; class-level inference
Isotope dilution mass spectrometry Selected reaction monitoring Internal standard selection Pharmaceutical impurity profiling

Isotopic Purity and Deuterium Incorporation: 2-Hydroxy-1-phenylpentane-d5 vs. Nominally Labeled d5 Standards

Commercial 2-Hydroxy-1-phenylpentane-d5 is supplied with chemical purity ≥98% and isotopic enrichment ≥98 atom% D at each labeled position, as confirmed by ¹H-NMR and high-resolution mass spectrometry (HRMS) . Incomplete deuteration—commonly observed in lower-cost d5 preparations that contain mixed d3/d4/d5 populations—generates a distribution of internal standard isotopologues, each contributing to the observed SRM signal. This isotopologue heterogeneity introduces a systematic bias in peak area ratio measurements, with a 5% d4 contamination in a nominally d5 standard producing approximately 1-3% quantification error depending on the relative concentrations of analyte and internal standard [1]. The target compound's isotopic purity specification mitigates this risk when procured from suppliers providing batch-specific Certificates of Analysis with isotopic distribution data.

Isotopic Purity
Specification review
Isotopic enrichment ≥98 atom% D; monoisotopic purity typically >95% for d5 species
High isotopic purity supports accurate isotope dilution quantification
Procurement verification: request batch-specific isotopic distribution data
Isotopic enrichment Deuterium incorporation Internal standard quality control Quantitative NMR

Retention Time Alignment and Matrix Effect Compensation: d5 Isotopologue vs. Structural Analogue Internal Standard

Deuterated isotopologues of 2-Hydroxy-1-phenylpentane exhibit a retention time (RT) shift of approximately -0.02 to -0.05 min per deuterium atom under reversed-phase LC conditions, yielding a total RT offset of -0.10 to -0.25 min for the d5 species relative to the d0 analyte [1]. This minor shift is sufficient to partially de-synchronize the internal standard from the analyte during gradient elution through zones of changing matrix-induced ion suppression, reducing matrix effect correction efficiency to an estimated 85-95% of theoretical [2]. However, this performance remains substantially superior to structural analogue internal standards (e.g., Prolintane-d5 used as a surrogate for 2-Hydroxy-1-phenylpentane), which can exhibit RT differences of 1-5 min and quantitatively different ion suppression profiles, yielding matrix factor ratios (analyte/IS) that deviate from unity by 30-200% across different plasma or urine lots [3].

Retention & Matrix Effect
Cross-study comparable
ΔtR ≈ -0.10 to -0.25 min vs. d0; matrix factor ratio 0.85–1.15 across plasma lots (vs. 0.5–3.0 for structural analogue)
Supports matrix-effect compensation for bioanalytical method accuracy
Reported from multiple plasma lots; verify in specific matrix
Matrix effect correction Co-elution Ion suppression Deuterium isotope effect LC-MS/MS method validation

Application Specificity: Impurity-Specific Internal Standard vs. Parent Drug Internal Standard

2-Hydroxy-1-phenylpentane-d5 is specifically labeled as an isotopologue of the Prolintane synthesis impurity (2-Hydroxy-1-phenylpentane), not the parent drug Prolintane [1]. Using Prolintane-d5 as an internal standard for quantifying the 2-Hydroxy-1-phenylpentane impurity introduces a fundamental mismatch: the internal standard and analyte differ in molecular structure (C₁₅H₁₈D₅N vs. C₁₁H₁₁D₅O), functional groups (tertiary amine vs. secondary alcohol), molecular weight (222.38 vs. 169.27 g/mol), and logP (~4.5 vs. ~2.97) [2][3]. This structural disparity produces differential extraction recovery, divergent ionization efficiency in ESI, and distinct fragmentation pathways in MS/MS, all of which translate to quantification bias exceeding ICH Q2(R1) acceptance criteria (±15% at the LLOQ) for impurity methods [4]. In contrast, the matched d5 isotopologue co-extracts, co-ionizes, and co-fragments identically to the target impurity analyte, satisfying regulatory expectations for impurity reference standard selection in ANDA and DMF submissions.

Impurity-Specific Match
Head-to-head comparison
Extraction recovery ratio 0.98–1.02 for d5 isotopologue vs. 0.65–1.40 for parent drug IS (Prolintane-d5)
Supports impurity-specific internal standard selection for regulatory-aligned methods
Structural mismatch may lead to bias exceeding ±15% at LLOQ
Prolintane impurity profiling Pharmaceutical reference standards ANDA submission Quality control

Procurement Economics: Correctly Specified d5 Standard vs. Redundant Re-Analysis Costs

While the unit acquisition cost of 2-Hydroxy-1-phenylpentane-d5 exceeds that of the unlabeled compound or a generic structural analogue, the economic calculus for regulated laboratories must account for the cost of analytical failure . A single batch rejection due to an out-of-specification impurity result triggered by internal standard mismatch generates direct costs including re-analysis (instrument time, consumables, analyst hours), investigation (laboratory investigation report, QA review), and potential supply chain disruption (manufacturing delay, inventory hold) . Industry benchmarking data indicate that the total cost of a single invalidated analytical run in a GMP laboratory ranges from $2,000 to $15,000, exceeding the procurement cost differential between a properly specified deuterated internal standard and an inadequate substitute by one to two orders of magnitude . Furthermore, method revalidation necessitated by internal standard changes incurs costs of $20,000-$50,000 and 4-8 weeks of elapsed time .

Procurement Economics
Data to verify
Reported 3-year total cost of ownership: ~$3,000–8,000 for correct d5 vs. $15,000–60,000 for substitute
Economic model supports procurement of correctly specified ISTD
Cost estimates not from peer-reviewed source; verify with internal procurement data
Cost of poor quality Analytical method lifecycle Reference standard procurement Laboratory efficiency

2-Hydroxy-1-phenylpentane-d5: Validated Application Scenarios for Scientific and Industrial Users


Quantification of 2-Hydroxy-1-phenylpentane Impurity in Prolintane Active Pharmaceutical Ingredient (API) Release Testing

In GMP release testing of Prolintane API, 2-Hydroxy-1-phenylpentane-d5 serves as the isotope dilution internal standard for quantifying the process impurity 2-Hydroxy-1-phenylpentane at levels down to 0.05% w/w [1]. The method employs LC-MS/MS with multiple reaction monitoring, where the d5 internal standard corrects for SPE recovery variation (typically 75-95%) and ESI matrix effects. Acceptance criteria per ICH Q3A mandate that unspecified impurities are controlled to ≤0.10% w/w, requiring an LLOQ of ≤0.05%—a threshold achievable only with a co-eluting, mass-resolved isotopologue internal standard [2].

Method Validation for ANDA and DMF Regulatory Submissions

For ANDA filers referencing Prolintane, the use of 2-Hydroxy-1-phenylpentane-d5 as the impurity internal standard directly satisfies FDA expectations for appropriately characterized reference standards [1]. The batch-specific Certificate of Analysis (CoA) documenting chemical purity (≥98%), isotopic enrichment (≥98 atom% D), and structural identity (¹H-NMR, HRMS) provides the traceability required for Module 3.2.S.4.2 (Analytical Procedures) and Module 3.2.S.5 (Reference Standards) of the Common Technical Document. Using a non-isotopologue internal standard in this context predictably results in a deficiency letter requesting re-validation with an appropriate SIL-IS [2].

Metabolic Tracing and In Vitro Metabolism Studies of Prolintane

In CYP450 metabolism studies of Prolintane using human liver microsomes or hepatocytes, 2-Hydroxy-1-phenylpentane-d5 enables accurate quantification of the 2-Hydroxy-1-phenylpentane metabolite in incubation matrices [1]. The d5 internal standard distinguishes the metabolite formed in situ from any pre-existing impurity carryover, with the +5 Da mass shift providing unambiguous differentiation from endogenous isobaric interferences. This application supports metabolite identification, metabolic pathway elucidation, and drug-drug interaction risk assessment required for IND submissions [2].

Clinical and Forensic Toxicology Confirmation of Prolintane Exposure via Metabolite Analysis

In doping control and forensic toxicology laboratories, 2-Hydroxy-1-phenylpentane-d5 is employed as the internal standard for confirmatory analysis of Prolintane exposure through urinary metabolite quantification [1]. The method, validated per WADA Technical Document TD2023IDCR criteria, achieves a limit of identification at ≤5 ng/mL for the 2-Hydroxy-1-phenylpentane metabolite, with the deuterated internal standard providing the requisite specificity to distinguish exogenous exposure from potential dietary or environmental sources that may contain the unlabeled alcohol as a flavoring agent (FEMA GRAS, 21 CFR 172.515) [2].

Application
Selection Property
Validation Focus
Prolintane impurity quantification in API research samples
Isotopic purity and co-elution behavior
Accuracy and precision in API matrix at trace impurity levels
Bioanalytical method validation for impurity profiling
Matrix-effect compensation and structural match
Reproducibility across plasma or urine research matrices
In vitro metabolism tracing in liver microsome studies
Differentiation of metabolite from pre-existing impurity
Specificity and carryover assessment in incubation matrices
Urinary metabolite analysis in forensic research
Deuterium-induced mass shift for unambiguous identification
Limit of identification in urine research matrix
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